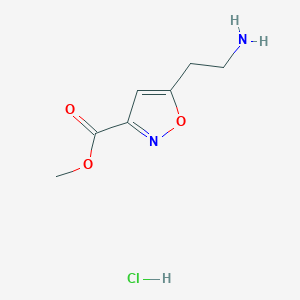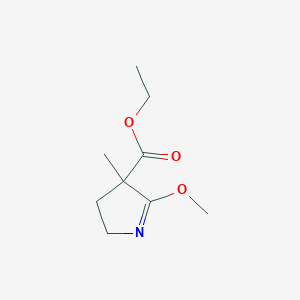![molecular formula C9H13N3O2 B6602941 ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate CAS No. 2287280-61-7](/img/structure/B6602941.png)
ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate, or EPPC, is a synthetic compound with a wide range of potential applications in scientific research. EPPC is a small molecule that has been studied for its ability to act as an inhibitor of enzymes and other proteins. EPPC has been found to have a variety of biochemical and physiological effects, and is being investigated for its potential use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
EPPC has been used in a variety of scientific research applications. It has been used to inhibit the activity of enzymes and other proteins, as well as to study the effects of chemical compounds on biological systems. EPPC has been used in studies of drug metabolism, drug-target interactions, and drug-drug interactions. It has also been used in studies of protein-protein interactions and protein-ligand interactions. Additionally, EPPC has been used to study the effects of environmental pollutants on biological systems.
Wirkmechanismus
EPPC has been found to act as an inhibitor of enzymes and other proteins. It has been found to interact with proteins in a specific manner, and it has been suggested that it binds to active sites on proteins and inhibits their activity. Additionally, EPPC has been found to interact with small molecules and can affect the activity of proteins by modulating their affinity for small molecules.
Biochemical and Physiological Effects
EPPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and other proteins, and it has been found to affect the activity of small molecules. Additionally, EPPC has been found to affect the expression of genes and proteins, as well as the activity of cellular pathways.
Vorteile Und Einschränkungen Für Laborexperimente
EPPC has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized, and it has a wide range of potential applications. Additionally, EPPC has been found to have a variety of biochemical and physiological effects, making it useful for studying the effects of chemical compounds on biological systems. However, there are some limitations to using EPPC in laboratory experiments. It has been found to have a narrow range of activity, and it has been found to have a short half-life. Additionally, EPPC has been found to be toxic to some organisms.
Zukünftige Richtungen
The potential future directions for EPPC include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further studies could be conducted to explore the potential use of EPPC as an inhibitor of enzymes and other proteins, as well as its potential use in studies of protein-protein interactions and protein-ligand interactions. Furthermore, further studies could be conducted to explore the potential use of EPPC in studies of environmental pollutants and their effects on biological systems.
Synthesemethoden
EPPC can be synthesized through a variety of methods, including the use of a Grignard reaction, a multicomponent reaction, or a reaction between a compound containing an amide group and a compound containing a carboxylic acid group. The Grignard reaction involves the use of an alkyl halide, a magnesium halide, and an aldehyde or ketone, while the multicomponent reaction involves the use of an alkyl halide, a carboxylic acid, an amine, and a base. The reaction between an amide group and a carboxylic acid group involves the use of an amide group and a carboxylic acid group, and the reaction is catalyzed by an acid.
Eigenschaften
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-8(7)4-3-5-10-12/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMLFJQBSYUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCNN2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)

![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)






![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)